2,2-Dimethylocta-3,4-dienoic acid
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Overview
Description
2,2-Dimethylocta-3,4-dienoic acid is an organic compound with the molecular formula C10H16O2 It is a carboxylic acid with a unique structure characterized by a dienoic system, which means it contains two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylocta-3,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-butadiene with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylocta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2,2-Dimethylocta-3,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethylocta-3,4-dienoic acid involves its interaction with various molecular targets. The dienoic system allows it to participate in conjugation reactions, which can affect the electronic properties of the molecule. This, in turn, influences its reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Geranic acid:
Nerolic acid: Another isomer with similar structural features.
Octanoic acid: A saturated carboxylic acid with a similar carbon chain length but without the double bonds.
Uniqueness
2,2-Dimethylocta-3,4-dienoic acid is unique due to its specific placement of double bonds and the presence of the 2,2-dimethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
6134-26-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8-10(2,3)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
HJILNJGISCZOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CC(C)(C)C(=O)O |
Origin of Product |
United States |
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